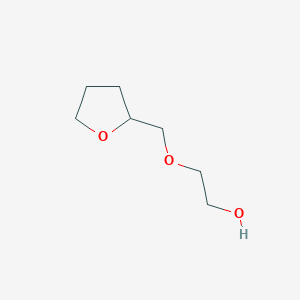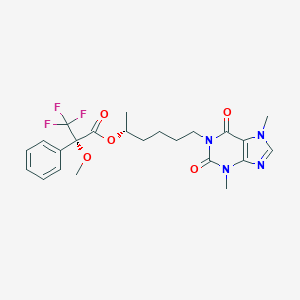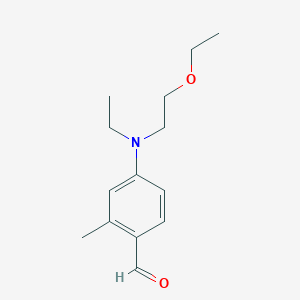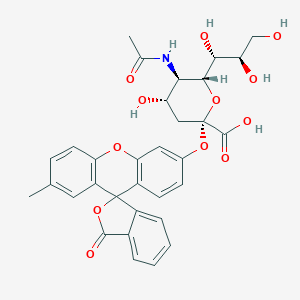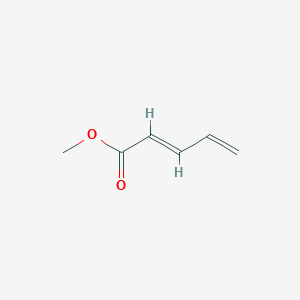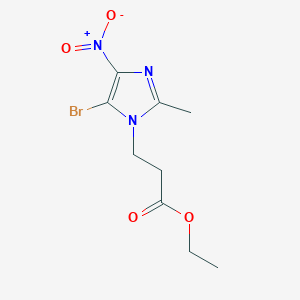![molecular formula C30H42O3 B153852 (6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one CAS No. 126770-37-4](/img/structure/B153852.png)
(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[137212,1313,1301,14]hexacosa-3(25),6,10,19-tetraen-23-one” is a complex organic molecule with multiple rings and functional groups This compound is notable for its intricate structure, which includes epoxy groups, methano bridges, and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the epoxy groups and the construction of the cyclodecacyclotetradecen core. Typical synthetic routes may involve:
Epoxidation reactions: Using peracids or other oxidizing agents to introduce epoxy groups.
Cyclization reactions: Forming the complex ring structure through intramolecular reactions.
Chiral synthesis: Employing chiral catalysts or starting materials to ensure the correct stereochemistry at the multiple chiral centers.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve:
Catalytic processes: Using metal catalysts to facilitate specific reactions.
Purification techniques: Employing chromatography or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Further oxidation of the epoxy groups or other functional groups.
Reduction: Reducing the epoxy groups to diols or other functional groups.
Substitution: Replacing functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as peracids for epoxidation.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Metal catalysts for facilitating cyclization and other reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diols, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Potential use as a bioactive molecule in drug discovery or as a probe in biochemical studies.
Medicine: Investigating its potential therapeutic effects or as a lead compound for drug development.
Industry: Possible applications in materials science or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane properties or signaling pathways.
Participating in redox reactions: Influencing cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
Epoxy compounds: Other molecules with epoxy groups.
Cyclodecacyclotetradecen derivatives: Compounds with similar ring structures.
Chiral organic molecules: Molecules with multiple chiral centers.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, complex ring structure, and chiral centers, which may confer unique chemical and biological properties.
Properties
CAS No. |
126770-37-4 |
|---|---|
Molecular Formula |
C30H42O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one |
InChI |
InChI=1S/C30H42O3/c1-19(2)24-15-14-21(4)12-8-16-30-26(25(24)32-28(30)31)29-17-22(5)11-6-9-20(3)10-7-13-23(18-29)27(30)33-29/h10-12,18-19,24-27H,6-9,13-17H2,1-5H3/b20-10+,21-12-,22-11+ |
InChI Key |
RHFOIVCXBQDVCO-ZUITVLSZSA-N |
SMILES |
CC1=CCCC2=CC3(CC(=CCC1)C)C4C5C(CCC(=CCCC4(C2O3)C(=O)O5)C)C(C)C |
Isomeric SMILES |
C/C/1=C\CCC2=CC3(C/C(=C/CC1)/C)C4C5C(CC/C(=C\CCC4(C2O3)C(=O)O5)/C)C(C)C |
Canonical SMILES |
CC1=CCCC2=CC3(CC(=CCC1)C)C4C5C(CCC(=CCCC4(C2O3)C(=O)O5)C)C(C)C |
Synonyms |
versicolactone D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


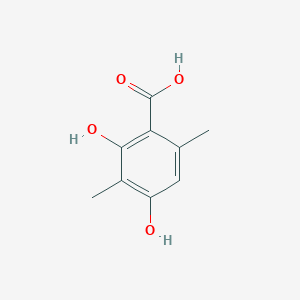
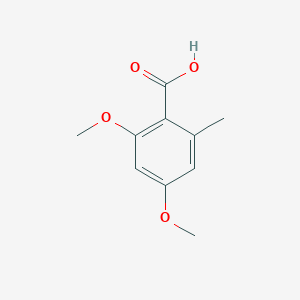
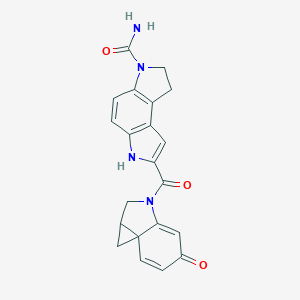
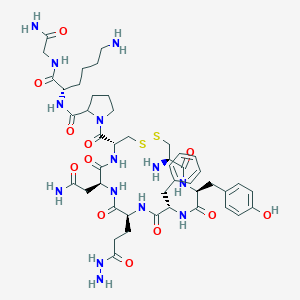

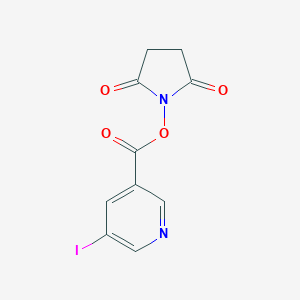
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
